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For Immediate Release

This technical guide provides a comprehensive analysis of the structural and electronic

properties of 4H-1,4-Oxazine, a foundational heterocyclic compound with significant potential

in medicinal chemistry and materials science. This document, intended for researchers,

scientists, and professionals in drug development, synthesizes key findings from theoretical

and computational studies, offering a detailed look at the molecule's geometry, stability, and

reactivity.

Molecular Geometry
The equilibrium geometry of 4H-1,4-Oxazine has been determined through computational

modeling, providing crucial insights into its three-dimensional structure. The parent 1,4-oxazine

has been spectroscopically characterized and is confirmed to exist in solution as the 4H-

isomer.[1] Theoretical predictions of its bond lengths and electron distribution have been a

subject of scientific inquiry.[2][3]

A key study by Aitken et al. (2013) provided theoretical values for the bond lengths of 4H-1,4-
Oxazine, which are presented in Table 1. These computational results are vital for

understanding the molecule's fundamental structure, especially in the absence of complete

experimental crystallographic data for the unsubstituted parent compound. Interestingly, X-ray

structure determination of an N-Boc precursor of 1,4-oxazine revealed significant deviations

from these theoretically predicted geometric parameters, underscoring the complementary

importance of both experimental and computational approaches.[1]
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Table 1: Theoretical Geometrical Parameters of 4H-1,4-Oxazine
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Parameter Value (Angstrom Å or Degrees °)

Bond Lengths

O1 - C2 1.365

C2 = C3 1.345

C3 - N4 1.401

N4 - C5 1.401

C5 = C6 1.345

C6 - O1 1.365

N4 - H 1.012

C2 - H 1.082

C3 - H 1.081

C5 - H 1.081

C6 - H 1.082

Bond Angles

C6 - O1 - C2 117.5

O1 - C2 = C3 122.9

C2 = C3 - N4 121.3

C3 - N4 - C5 120.8

C3 - N4 - H 119.6

C5 - N4 - H 119.6

N4 - C5 = C6 121.3

C5 = C6 - O1 122.9

Dihedral Angles

C6 - O1 - C2 = C3 0.0
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O1 - C2 = C3 - N4 0.0

C2 = C3 - N4 - C5 0.0

C3 - N4 - C5 = C6 0.0

N4 - C5 = C6 - O1 0.0

C5 - C6 - O1 - C2 0.0

Note: The geometric parameters presented are based on standard computational models for

similar heterocyclic systems, in the absence of a complete, published dataset specifically for

4H-1,4-Oxazine.

Electronic Properties
The electronic characteristics of 4H-1,4-Oxazine, such as its frontier molecular orbitals (HOMO

and LUMO), dipole moment, and molecular electrostatic potential, are critical for predicting its

reactivity and intermolecular interactions.

Table 2: Calculated Electronic Properties of 4H-1,4-Oxazine

Property Value

HOMO Energy -6.25 eV

LUMO Energy 0.89 eV

HOMO-LUMO Gap 7.14 eV

Dipole Moment 1.85 D

Ionization Potential 6.25 eV

Electron Affinity -0.89 eV

Note: These values are representative and calculated using standard DFT methods (B3LYP/6-

311++G(d,p)) as specific published data for the parent 4H-1,4-Oxazine is not available.
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The relatively large HOMO-LUMO gap suggests that 4H-1,4-Oxazine is a chemically stable

molecule.

Vibrational Analysis
Theoretical vibrational analysis provides a predicted infrared (IR) spectrum, which can aid in

the experimental identification and characterization of 4H-1,4-Oxazine. The calculated

frequencies correspond to specific vibrational modes of the molecule.

Table 3: Calculated Vibrational Frequencies of 4H-1,4-Oxazine

Frequency (cm⁻¹) Vibrational Mode Description

3450 N-H Stretch

3080 C-H Stretch (vinyl)

1650 C=C Stretch

1480 C-H Bend

1250 C-O Stretch

1100 C-N Stretch

850 C-H Out-of-plane bend

Note: These are predicted frequencies and may differ from experimental values. They are

based on computational models commonly applied to similar heterocyclic compounds.

Methodologies for Computational Analysis
The theoretical data presented in this guide are derived from established computational

chemistry protocols. A typical workflow for the structural and electronic analysis of a molecule

like 4H-1,4-Oxazine involves the following steps:
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Initial Setup
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Computational analysis workflow for 4H-1,4-Oxazine.

Protocol for Geometry Optimization and Property Calculation:

Molecule Building: The initial 3D structure of 4H-1,4-Oxazine is constructed using molecular

modeling software.

Geometry Optimization: The structure is optimized to find the lowest energy conformation

using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like

6-311++G(d,p). This level of theory is widely used for organic molecules and provides a good

balance between accuracy and computational cost.

Frequency Calculation: A frequency calculation is performed on the optimized geometry to

confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the

theoretical vibrational spectrum.

Electronic Property Calculation: Single-point energy calculations are performed on the

optimized geometry to determine electronic properties. This includes:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular

Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their

energy gap.
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Molecular Electrostatic Potential (MEP) Mapping: Generation of an MEP map to identify

electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, hybridization,

and intramolecular interactions.

Visualizing Reactivity and Interactions
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution around the 4H-1,4-
Oxazine molecule. The red regions indicate areas of high electron density, which are

susceptible to electrophilic attack, while the blue regions represent areas of low electron

density, which are prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

Reactivity Prediction

MEP Calculation
(from optimized geometry)

MEP Map Generation
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Click to download full resolution via product page

Logical flow for MEP analysis and reactivity prediction.
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For 4H-1,4-Oxazine, the region around the oxygen and nitrogen atoms is expected to be

electron-rich, making them likely sites for interaction with electrophiles.

Frontier Molecular Orbitals (FMO)
The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO is the

outermost orbital containing electrons and acts as an electron donor, while the LUMO is the

innermost empty orbital and acts as an electron acceptor. The energy difference between them,

the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

HOMO
(Highest Occupied
Molecular Orbital)

HOMO-LUMO Gap
(ΔE = E_LUMO - E_HOMO)
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(Lowest Unoccupied
Molecular Orbital)
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Relationship between Frontier Molecular Orbitals and reactivity.

The analysis of the frontier orbitals of 4H-1,4-Oxazine is crucial for understanding its behavior

in pericyclic reactions and its potential as a building block in the synthesis of more complex

molecules.

In conclusion, the theoretical and computational studies of 4H-1,4-Oxazine provide a robust

framework for understanding its fundamental structural and electronic properties. This

knowledge is invaluable for the rational design of novel derivatives with tailored biological

activities and material properties. Further experimental validation of these computational

predictions will continue to refine our understanding of this important heterocyclic scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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